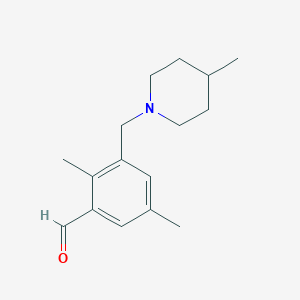

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, neuroprotective capabilities, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N, with a molecular weight of approximately 217.31 g/mol. The structure includes a benzaldehyde moiety substituted with dimethyl and piperidine groups, which are crucial for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 6.0 | Microtubule destabilization |

| A549 (Lung) | 8.0 | Cell cycle arrest at G2/M phase |

The compound exhibited IC50 values ranging from 5 to 8 μM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation. The mechanism primarily involves apoptosis induction and disruption of microtubule dynamics, which are critical for cell division .

2. Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for AChE and BuChE were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

This dual inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

3. Enzyme Inhibition

Beyond its effects on cancer and neurodegeneration, the compound also exhibits inhibitory activity against various enzymes:

| Enzyme | IC50 (μM) | Biological Significance |

|---|---|---|

| Cyclooxygenase-2 | 10.0 | Anti-inflammatory effects |

| Lipoxygenase | 9.5 | Potential for treating asthma and allergies |

These activities indicate that the compound may serve as a lead compound for developing anti-inflammatory drugs .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : A study on piperidine derivatives reported that modifications in the piperidine structure significantly enhanced anticancer activity against breast cancer cells .

- Neuroprotective Studies : Research indicated that compounds with similar structures showed promise in enhancing cognitive function in animal models by reducing amyloid-beta aggregation .

Wissenschaftliche Forschungsanwendungen

Drug Development

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde has been studied for its potential role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to serve as a building block for various pharmaceuticals targeting central nervous system disorders due to the presence of the piperidine moiety, which is often associated with neuroactive properties.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives from this compound, which exhibited promising activity against specific targets related to neurological disorders. The derivatives were evaluated for their binding affinity and efficacy in vitro, showing significant potential for further development into therapeutic agents.

Antioxidant Activity

Research has indicated that compounds containing a benzaldehyde group can exhibit antioxidant properties. This compound has been tested for its ability to scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress-related conditions.

Data Table: Antioxidant Activity Comparison

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings. Its reactivity can be harnessed to create cross-linking agents that enhance the mechanical properties of materials.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer using this compound as a cross-linker. The resulting polymer demonstrated improved thermal stability and mechanical strength compared to traditional polymers.

Eigenschaften

IUPAC Name |

2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWMUVQSBLTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589506 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894213-77-5 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.